Home > Products > Screening Compounds P86588 > N-(5-bromo-2-pyridinyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
N-(5-bromo-2-pyridinyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide -

N-(5-bromo-2-pyridinyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-4780394
CAS Number:
Molecular Formula: C21H15BrN4O
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Mesylate Monohydrate

    Compound Description: This compound is a mesylate monohydrate salt of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. Research on this compound focuses on its synthesis and improved pharmaceutical properties, such as long-term stability and controlled release kinetics from pharmaceutical compositions. [, , , ]

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine

    Compound Description: This compound serves as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs). Research focuses on developing novel derivatives of this compound with improved lipophilicity for potential use as positron emission tomography (PET) imaging agents for nAChRs. []

5-(2-(4-Pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine

    Compound Description: This compound, also known as Me-p-PVC, is a high-affinity ligand for nAChRs, particularly the α4β2* subtype. Research highlights its potential as a PET radioligand for imaging nAChRs in vivo, exhibiting favorable brain penetration kinetics compared to existing agents like 2-[18F]FA. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

    Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor exhibiting promising in vivo pharmacodynamic and efficacy profiles in animal models of inflammation. []

1-(6-(4-Nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-Methyl Oxime (5a18)

    Compound Description: This compound is a novel 1,2,4-triazole derivative containing oxime ether and phenoxy pyridine moieties. Research focuses on its synthesis and evaluation of its antifungal activity against various phytopathogens. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist with potential applications in treating anxiety and mood disorders. []

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

    Compound Description: CP-724,714 is an anticancer drug withdrawn from clinical trials due to observed hepatotoxicity. Research focuses on characterizing its metabolism in human hepatocytes, specifically examining its metabolism by aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional conformation and intermolecular interactions. []

5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione Derivatives

    Compound Description: This series of compounds represents a new class of xanthine oxidase (XO) inhibitors with potential antioxidant properties. These compounds may hold promise as antigout agents due to their ability to inhibit XO, an enzyme involved in uric acid production. []

Bis{1-[[(3-ethyl-6-methyl-2-pyridinyl)imino]methylenyl]-2-naphthalenolato-N,O}nickel(II)

    Compound Description: This nickel(II) complex, characterized by IR spectroscopy and single-crystal X-ray diffraction, has shown good catalytic activity in the vinyl addition polymerization of norbornene. []

3-Cyano-2-hydroxyalkoxy-5-(4-pyridinyl)pyridines

    Compound Description: These compounds demonstrate remarkable positive inotropic potency and vasodilator activity. They exhibit greater activity than amrinone in spontaneously beating isolated guinea pig atria. []

Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate

    Compound Description: This compound represents a novel halogen-substituted hydrazine derivative. Its crystal structure, stabilized by intra- and intermolecular interactions, has been analyzed. []

(η6-1-methyl-4-isopropylbenzene)-[5-bromo-2-(2-pyridyl)phenyl-κ2 C,N]-chloro-ruthenium(II)

    Compound Description: The crystal structure of this ruthenium(II) complex has been determined, providing insights into its coordination geometry and ligand arrangement. []

6-Bromo-2-((4-pyridinyl)-1-yl)methyl)-3-(8-hydroxyquinolin-5-yl)-3-quinazolin-4-one

    Compound Description: This compound serves as a ligand for synthesizing transition metal chelates, which exhibit antifungal activity against various fungi. []

5-{4-[2-(N-Methyl-N-(2-pyridinyl)amino)ethoxy]benzylidene}-4-thioxo-2,4-thiazolidinedione

    Compound Description: This compound has been synthesized via a multi-step process, starting with 2-chloropyridine. []

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)

    Compound Description: Initially recognized as a potent inhibitor of bacterial DNA gyrase, compound 1 also exhibits interaction with mammalian topoisomerase II (topo II), demonstrating an EC50 value of 7.6 μM. Subsequent modifications to the parent structure were explored to assess their impact on topo II inhibition. []

6-Ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine (2)

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

    Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It shows high selectivity for CGRP over adrenomedullin (AM) receptors. []

Alkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-5-[2-(4,5-dihydro-4,4-dimethyloxazolin-2-yl)]-3-pyridinecarboxylates

    Compound Description: This series of compounds was synthesized and investigated for their calcium channel antagonist activity. The study explored the effects of different substituents on their activity. []

Methyl N-[5[[4-(2-Pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]-carbamate (81/470)

    Compound Description: 81/470 is a novel broad-spectrum anthelmintic agent. Its pharmacokinetics, bioavailability, and different formulations have been studied in rats. []

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (V)

    Compound Description: Compound V is a crucial intermediate in synthesizing chlorantraniliprole, a novel insecticide. The synthesis of compound V involves a multi-step process starting from 2,3-dichloropyridine. []

2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid

    Compound Description: The synthesis of this compound involves reacting a specific intermediate with N-bromosuccinimide (NBS). The compound serves as a precursor to other derivatives, highlighting its versatility as a synthetic building block. []

Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylate Derivatives

    Compound Description: These derivatives, containing a biologically relevant scaffold, are synthesized through Biginelli condensation, oxidative dehydrogenation, O-sulfonylation, and Suzuki-Miyaura C–C cross-coupling. They are further modified via pyrimidine-N-atom-directed C–H arylation, leading to the formation of mono- and bis-phenyl derivatives. The resulting library of compounds demonstrates diverse 3D and peripheral substitution patterns, making them attractive candidates for drug discovery efforts. []

[N(E),aS]-2-(Diphenylphosphino)-α-methyl-N-(phenyl-2-pyridinyl-methylene)benzenemethanamine

    Compound Description: This chiral P,N,N-ligand has shown efficacy in copper-catalyzed asymmetric propargylic substitution and cycloaddition reactions. []

5-Methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl)-1H-benzimidazole (Omeprazole)

    Compound Description: Omeprazole, a well-known proton pump inhibitor, is used to treat various gastric acid-related disorders. Its crystal structure reveals a nearly extended conformation, stabilized by intermolecular hydrogen bonding and van der Waals interactions. []

    Compound Description: This series of compounds, synthesized from 2-chloropyridines, exhibit positive inotropic activity in isolated guinea pig atria, surpassing the potency of amrinone. These compounds also induce a dose-dependent increase in myocardial contractility and a decrease in blood pressure in anesthetized dogs. []

N-(2-Ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)

    Compound Description: A four-step synthetic route, employing a key amination/cyclization step, leads to the production of [14C]-1. This radiolabeled compound is significant for use in pharmacokinetic and metabolic studies. []

4-(Imidazo[1,2-a]azinyl-3)-4-oxohomoalanine Derivatives

    Compound Description: These azatryptophane homologues are synthesized from N,N-dimethyl-N'-(pyridinyl-2)-formamidines and (S)-N-trifluoroacetyl-5-bromo-4-oxonorvaline methyl ester or its (R,S)-isomer. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    Compound Description: These compounds were synthesized through Hantzsch condensation reactions, and their calcium channel antagonist activities were assessed using guinea pig ileal longitudinal smooth muscle. The study revealed that the position of the pyridinyl substituent and the size of alkyl ester groups significantly influence their activity. []

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic Acids

    Compound Description: This study explored the impact of chirality and various N-acyl substituents on the in vitro activity of these cephalosporin antibiotics. Results indicate that the R-configuration at the 7-position and specific N-acyl groups, such as 4-hydroxypyridine-3-carbonyl and 4-hydroxy-1,5-naphthyridine-3-carbonyl, significantly contribute to enhanced antibacterial activity. []

N-(5-Chloro-2-pyridinyl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (Comins' Reagent)

    Compound Description: Comins' reagent is widely employed as an organic triflation reagent. []

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide (1.123I)

N-Methyl-2,3-Disubstituted Quinazolin-4-ones

    Compound Description: This study focuses on designing and developing anticancer molecules targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. A series of N-Methyl 2,3-Disubstituted Quinazolin-4-Ones was synthesized and evaluated for their interactions with P38 alpha and ALK2 kinase using molecular docking studies. The study identified several promising compounds with high docking scores, suggesting their potential as inhibitors of these kinases. []

S(N)-β-D-Glucosides of 4-N-(Substituted 2-hydroxyphenyl)-imino-5-(4-methyl-1,2,3-thiadiazol-5-yl)-2H-1,2,4-triazole-3-thiones

    Compound Description: Eight novel S(N)-β-D-glucosides were synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus, Monilia albican, and Escherichia coli, with some even exhibiting superior activity compared to standard antibacterial agents like triclosan and fluconazole. []

5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1)

    Compound Description: Compound 1 is a key carboxylic acid component of a potent antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors. This research focuses on developing an efficient synthetic route for compound 1, utilizing regioselective reactions and optimizing yields. []

    Compound Description: This study describes the synthesis of a series of novel benzene sulfonamide derivatives (7a-o) designed to possess potential biological activities. The synthesis involves a multi-step process involving condensation and deprotection reactions. The resulting compounds are characterized by various spectroscopic techniques. []

N-Methyl Derivatives of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)

    Compound Description: This study investigates the structure-activity relationships of DOB, a selective serotonin (5-HT) agonist with high affinity for 5-HT2 receptors. The research explores the impact of N-methylation and enantiomeric purity on the affinity and potency of DOB derivatives. Results indicate that the (R)-(-)-enantiomer of DOB exhibits higher affinity for 5-HT2 receptors compared to the (S)-(+)-enantiomer and that N-methylation leads to a substantial decrease in affinity. []

Properties

Product Name

N-(5-bromo-2-pyridinyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

N-(5-bromopyridin-2-yl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C21H15BrN4O

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C21H15BrN4O/c1-13-2-4-18-16(10-13)17(11-19(25-18)14-6-8-23-9-7-14)21(27)26-20-5-3-15(22)12-24-20/h2-12H,1H3,(H,24,26,27)

InChI Key

XPHRDCZEWHAXBQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC=C(C=C3)Br)C4=CC=NC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC=C(C=C3)Br)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.